

# GDC-0834: A Technical Guide to its Chemical Structure and Synthesis

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## Compound of Interest

Compound Name: Gdc 0834

Cat. No.: B1663580

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure and synthesis pathway of GDC-0834, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). The information is curated for researchers, scientists, and professionals involved in drug development and discovery.

## Chemical Structure and Properties

GDC-0834, with the IUPAC name (R)-N-(3-(6-((4-(1,4-dimethyl-3-oxopiperazin-2-yl)phenyl)amino)-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide, is a complex heterocyclic molecule.<sup>[1][2]</sup> Its chemical formula is C<sub>33</sub>H<sub>36</sub>N<sub>6</sub>O<sub>3</sub>S, and it has a molecular weight of 596.75 g/mol.<sup>[3]</sup>

A two-dimensional representation of the GDC-0834 chemical structure is provided below.

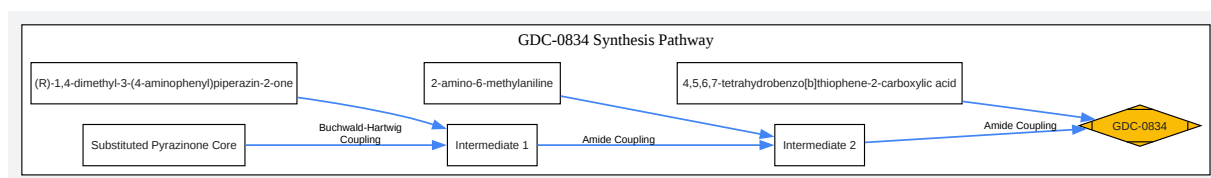
Caption: 2D Chemical Structure of GDC-0834.

Table 1: Physicochemical Properties of GDC-0834

Property	Value	Reference
IUPAC Name	(R)-N-(3-(6-((4-(1,4-dimethyl-3-oxopiperazin-2-yl)phenyl)amino)-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide	[1][2]
Chemical Formula	C33H36N6O3S	[3]
Molecular Weight	596.75 g/mol	[3]
Canonical SMILES	<chem>CC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=NC(=CN(C4=O)C)NC5=CC=C(C=C5)[C@H]6N(C)CCN(C6=O)C</chem>	MedChemExpress
InChI Key	CDOOFZZILLRUQH-GDLZYMKVSA-N	[1]
CAS Number	1133432-49-1 (R-isomer)	[1]

## Synthesis Pathway

GDC-0834 was developed through structure-activity relationship (SAR) studies aimed at improving the pharmacokinetic properties of the parent BTK inhibitor, CGI-1746. The synthesis of GDC-0834 involves a multi-step process, which is outlined in the diagram below. The key steps include the formation of the central pyrazinone core, followed by sequential coupling reactions to introduce the substituted phenylamino and the tetrahydrobenzothiophene carboxamide moieties.



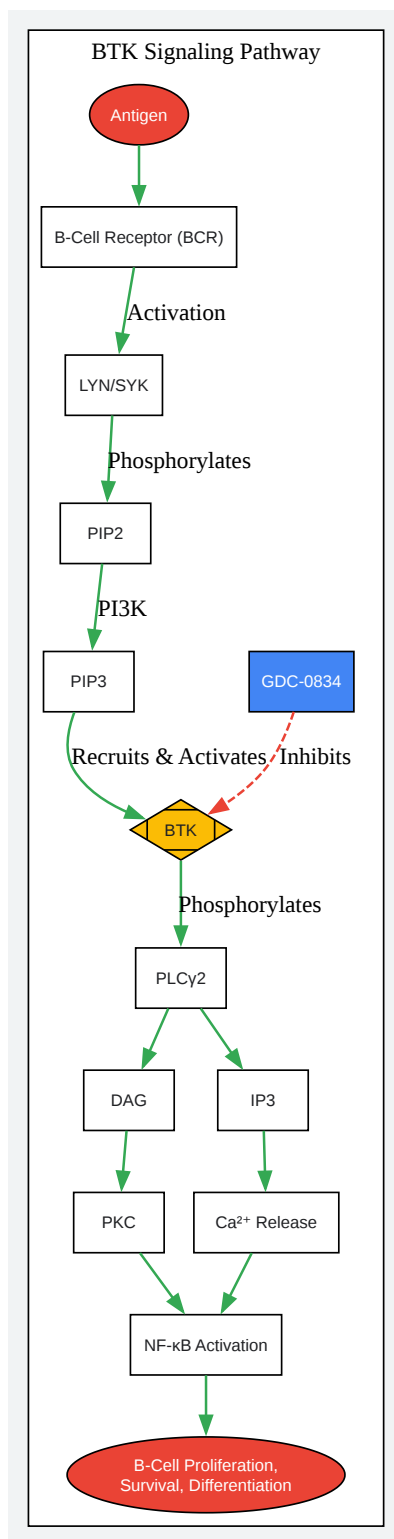
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Caption: Simplified Synthesis Pathway of GDC-0834.

The synthesis of the key intermediates and the final coupling steps are detailed in the experimental protocols section.

## Mechanism of Action: BTK Signaling Pathway

GDC-0834 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.<sup>[3][4]</sup> Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and survival. BTK plays a central role in this pathway by phosphorylating downstream substrates, ultimately activating transcription factors such as NF- $\kappa$ B. By inhibiting BTK, GDC-0834 effectively blocks this signaling cascade.



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Caption: Simplified BTK Signaling Pathway and the inhibitory action of GDC-0834.

## Quantitative Data

The following tables summarize key quantitative data for GDC-0834.

Table 2: In Vitro and In Vivo Potency of GDC-0834

Assay	Species	IC50	Reference
BTK Biochemical Assay	-	5.9 nM	MedChemExpress
Cellular BTK Autophosphorylation Assay	-	6.4 nM	MedChemExpress
In vivo pBTK Inhibition (Blood)	Mouse	1.1 $\mu$ M	MedChemExpress
In vivo pBTK Inhibition (Blood)	Rat	5.6 $\mu$ M	MedChemExpress

## Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments related to the synthesis and evaluation of GDC-0834.

### General Synthesis of GDC-0834

The synthesis of GDC-0834 is based on the procedures described by Young et al. in Bioorganic & Medicinal Chemistry Letters. The following is a representative, generalized protocol.

Step 1: Synthesis of the Pyrazinone Core A suitably substituted aminopyrazine is reacted with a glyoxylate derivative under acidic conditions to form the pyrazinone ring system. The reaction is typically carried out in a high-boiling point solvent such as dioxane or toluene with a catalytic amount of a Brønsted or Lewis acid.

**Step 2: Buchwald-Hartwig Coupling** The halogenated pyrazinone core is coupled with (R)-1,4-dimethyl-3-(4-aminophenyl)piperazin-2-one using a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an inert solvent like dioxane. The reaction is heated to facilitate the cross-coupling.

**Step 3: Amide Coupling with 2-amino-6-methylaniline** The resulting intermediate is then subjected to an amide coupling reaction with 2-amino-6-methylaniline. This is typically achieved using a standard coupling agent such as HATU or HBTU in the presence of a non-nucleophilic base like DIPEA in a polar aprotic solvent such as DMF.

**Step 4: Final Amide Coupling** The final step involves the acylation of the remaining amino group with 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid. This amide bond formation is also carried out using standard peptide coupling reagents as described in the previous step. Purification by column chromatography or recrystallization yields the final product, GDC-0834.

## BTK Inhibition Assay (Biochemical)

The inhibitory activity of GDC-0834 against BTK can be assessed using a variety of commercially available kinase assay kits or through custom-developed assays. A typical protocol involves:

- **Reagents:** Recombinant human BTK enzyme, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), ATP, and a detection reagent (e.g., a phosphospecific antibody or a fluorescent probe).
- **Procedure:**
  - A dilution series of GDC-0834 is prepared in a suitable buffer.
  - The BTK enzyme and the peptide substrate are incubated with the different concentrations of GDC-0834.
  - The kinase reaction is initiated by the addition of ATP.
  - After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified.

- The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

## Cellular BTK Autophosphorylation Assay

This assay measures the ability of GDC-0834 to inhibit BTK activity within a cellular context.

- Cell Line: A suitable B-cell line endogenously expressing BTK (e.g., Ramos) is used.
- Procedure:
  - Cells are pre-incubated with various concentrations of GDC-0834.
  - B-cell receptor signaling is stimulated using an anti-IgM antibody.
  - Cells are lysed, and the phosphorylation status of BTK at a specific autophosphorylation site (e.g., Y223) is determined by Western blotting or ELISA using a phospho-specific antibody.
  - The IC50 value is determined by quantifying the reduction in BTK phosphorylation as a function of GDC-0834 concentration.

This guide provides a foundational understanding of the chemical structure and synthesis of GDC-0834. For more detailed information, readers are encouraged to consult the cited literature.

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## References

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